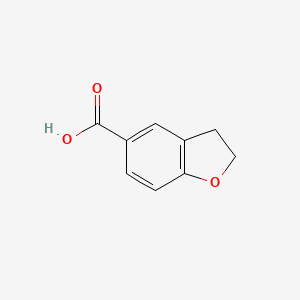

2,3-Dihydrobenzofuran-5-Carboxylic Acid

Übersicht

Beschreibung

2,3-Dihydrobenzofuran-5-Carboxylic Acid is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a carboxylic acid group at the 5-position of the dihydrobenzofuran ring. It has a molecular formula of C9H8O3 and a molecular weight of 164.16 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydrobenzofuran-5-Carboxylic Acid can be achieved through several methods:

One-Pot Etherification and Dehydrative Cyclization: This method involves the etherification and dehydrative cyclization of ortho-hydroxyacetophenones under basic conditions.

Dehydrative Cyclization of Ortho-Hydroxybenzyl Ketones: This method involves the cyclization of ortho-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.

Transition-Metal Catalysis: The cyclization of aryl acetylenes using transition-metal catalysis is another approach.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on factors such as cost, yield, and scalability.

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution

The carboxylic acid group can participate in nucleophilic acyl substitution reactions, which are essential for synthesizing derivatives with enhanced biological activity or improved solubility.

Esterification

The carboxyl group of 2,3-Dihydrobenzofuran-5-Carboxylic Acid can undergo esterification reactions to form esters. For example, it can be used in the synthesis of methyl 2,3-dihydrobenzofuran-5-carboxylate. The methyl ester can then undergo hydrolysis to yield the corresponding carboxylic acid.

Salt Formation

This compound can form salts through reactions with bases. For example, in the preparation of 4-amino-5-chloro-2,3-Dihydrobenzofuranes-7-carboxylic acid, the reaction involves the use of NaOH aqueous solution to saponify the ester, forming a salt which is then converted back to the carboxylic acid by adjusting the pH with HCl .

Reactivity Enhancement

The presence of the carboxylic acid group in this compound enhances its solubility and reactivity compared to its non-carboxylated counterparts.

Other Reactions

- 2,3-Dihydrobenzofurans can be constructed through Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes .

- Palladium-catalyzed (4 + 1) annulations of 4-vinylbenzodioxinones with sulfur ylides provide various dihydrobenzofuran derivatives in good yields with excellent diastereoselectivities .

- Fluoride-induced desilylation of 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate enables a regioselective one-pot synthesis of 3-substituted 2,3-dihydrobenzofurans via generation of o-quinone methides followed by Michael addition of different C, N, O, and S nucleophiles, and intramolecular 5-exo-tet elimination of a bromide anion .

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Research indicates that 2,3-Dihydrobenzofuran-5-Carboxylic Acid exhibits notable biological activity, particularly in anticancer applications. It has been studied for its ability to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, which is crucial in cancer cell proliferation and survival. Derivatives of this compound have shown effectiveness in reducing cell viability across various cancer cell lines, marking it as a potential candidate for drug development targeting cancer treatment .

Case Study: Inhibition of NF-κB

A study demonstrated that derivatives of this compound could effectively inhibit NF-κB activity, leading to decreased proliferation of cancer cells. The findings suggest that further exploration and optimization of these derivatives could enhance their therapeutic efficacy .

Anti-inflammatory Properties

Another area of research focuses on the anti-inflammatory properties of compounds related to this compound. A series of derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced edema method. Notably, modifications such as the introduction of methyl groups enhanced anti-inflammatory effects .

Table 1: Summary of Anti-inflammatory Activity

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2,3-Dihydrobenzofuran-5-acetic acid | Carboxylic Acid | Potent anti-inflammatory |

| Methylated derivatives | Modified Structure | Enhanced activity |

Polymer Synthesis

In materials science, this compound serves as a precursor for synthesizing polymers. Its unique chemical structure allows for the development of materials with specific properties suitable for various applications, including coatings and composites .

Case Study: Polymer Development

Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. These advancements open avenues for creating high-performance materials for industrial applications .

Structural Comparisons and Derivatives

The structural uniqueness of this compound allows for the synthesis of various derivatives that exhibit distinct biological activities.

Table 2: Structural Comparisons

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2-Hydroxybenzoic Acid | Carboxylic Acid | Known anti-inflammatory properties |

| Benzofuran | Aromatic Compound | Exhibits diverse biological activities |

| 5-Methyl-2,3-dihydrobenzofuran | Methylated Derivative | Enhanced lipophilicity |

These comparisons highlight how modifications can lead to improved solubility and biological activity, making them suitable candidates for further pharmacological studies.

Wirkmechanismus

The mechanism of action of 2,3-Dihydrobenzofuran-5-Carboxylic Acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Amino-5-Chloro-2,3-Dihydrobenzofuran-7-Carboxylic Acid: This compound has a similar structure but with an amino group at the 4-position and a chloro group at the 5-position.

2,3-Dihydrobenzofuran-2-Carboxylic Acid: This compound has a carboxylic acid group at the 2-position instead of the 5-position.

Uniqueness

2,3-Dihydrobenzofuran-5-Carboxylic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group at the 5-position allows for unique reactivity and interactions compared to other benzofuran derivatives.

Biologische Aktivität

2,3-Dihydrobenzofuran-5-carboxylic acid (DBFCA) is a compound of significant interest due to its diverse biological activities. This article explores the biological effects, mechanisms of action, and therapeutic potential of DBFCA, drawing from various research studies and findings.

Chemical Structure and Properties

DBFCA is characterized by its unique benzofuran structure, which contributes to its biological activities. Its molecular formula is , and it features a carboxylic acid functional group that enhances its reactivity and interaction with biological targets.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of DBFCA. It has been shown to exert inhibitory effects on various cancer cell lines:

- Inhibition Rates :

These results indicate that DBFCA can effectively inhibit the growth of multiple cancer types, making it a candidate for further development in cancer therapy.

Antibacterial and Antiviral Activities

DBFCA also exhibits antibacterial and antiviral properties. Research indicates that it can inhibit bacterial growth and viral replication, suggesting potential applications in treating infections caused by resistant strains .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activities through mechanisms involving the inhibition of pro-inflammatory cytokines such as IL-6 and IL-8. This suggests its potential utility in managing inflammatory diseases .

The biological effects of DBFCA are mediated through several mechanisms:

- Enzyme Inhibition : DBFCA interacts with specific enzymes involved in cancer progression and inflammation, leading to reduced activity of these pathways.

- Gene Expression Modulation : The compound influences gene expression related to cell proliferation and apoptosis, thereby affecting tumor growth dynamics .

Study on Cancer Cell Lines

A study investigated the effects of DBFCA on various cancer cell lines, revealing significant growth inhibition across multiple types. The study utilized standard assays to measure cell viability and proliferation rates post-treatment with varying concentrations of DBFCA .

In Vivo Evaluation

In vivo studies using rodent models have shown that DBFCA can reduce tumor size significantly when administered at therapeutic doses. These studies provided insights into the pharmacokinetics and bioavailability of the compound, indicating favorable absorption and distribution characteristics in biological systems .

Comparative Analysis with Related Compounds

To understand the unique properties of DBFCA, a comparative analysis with similar compounds was performed:

| Compound Name | Anticancer Activity | Antibacterial Activity | Mechanism of Action |

|---|---|---|---|

| 2,3-Dihydrobenzofuran | Moderate | Yes | Enzyme inhibition |

| Benzofuran | Low | Moderate | Free radical scavenging |

| DBFCA | High | High | Enzyme inhibition & gene modulation |

DBFCA stands out due to its potent biological activities compared to other benzofuran derivatives, making it a promising candidate for drug development.

Eigenschaften

IUPAC Name |

2,3-dihydro-1-benzofuran-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-2,5H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYOLVAXVPOIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350321 | |

| Record name | 2,3-Dihydrobenzofuran-5-Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76429-73-7 | |

| Record name | 2,3-Dihydrobenzofuran-5-Carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydrobenzo[b]furan-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-inflammatory properties of 2,3-dihydrobenzofuran-5-carboxylic acid derivatives?

A1: While the research provided does not directly investigate the anti-inflammatory properties of this compound itself, a closely related compound, 2-(3′-hydroxy-5′-ethoxyphenyl)-3-hydroxylmethyl-7-methoxy-2,3-dihydrobenzofuran-5-carboxylic acid, was identified in Nardostachys jatamansi []. Although this specific derivative wasn't the focus of further study, another compound isolated from the same plant, cycloolivil, demonstrated anti-inflammatory effects by reducing the production of inflammatory cytokines (IL-6, IL-8, and RANTES) in keratinocytes stimulated with TNF-α/IFN-γ []. This suggests that structural analogs within this family, potentially including this compound derivatives, might possess anti-inflammatory properties worth further exploration.

Q2: Have any cytotoxic activities been observed for this compound derivatives?

A2: Yes, a new prenylated this compound derivative, along with other known compounds, was isolated from the rhizomes of Atractylodes lancea DC. This newly discovered derivative exhibited cytotoxic activity []. Additionally, research on Piper hispidum led to the isolation of three new 4-hydroxy-benzoic acid derivatives, including 3-hydroxy-2-(1-hydroxy-1-methylethyl)-2,3-dihydrobenzofuran-5-carboxylic acid and its methyl ester []. While these specific compounds showed moderate cytotoxicity, three other isolated derivatives of dillapiole (a phenylpropanoid) exhibited more potent cytotoxic activity []. This suggests that the cytotoxic potential of this compound derivatives may vary depending on the specific substitutions present in their structure.

Q3: How can the structure of this compound derivatives be elucidated?

A3: The structures of various this compound derivatives were elucidated using a detailed spectroscopic analysis [, ]. This typically involves utilizing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. These techniques provide information about the compound's molecular weight, functional groups, and connectivity, allowing researchers to determine the complete structure of the molecule.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.